Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate
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Overview
Description
Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate involves its interaction with specific molecular targets. For example, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s effects are mediated through its binding to the active site of the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
Uniqueness
Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit cytochrome bd oxidase makes it a valuable compound for the development of new antibacterial agents .
Properties
Molecular Formula |
C9H8N2O2S2 |
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Molecular Weight |
240.3 g/mol |
IUPAC Name |
methyl 2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetate |
InChI |
InChI=1S/C9H8N2O2S2/c1-13-7(12)4-15-9-8-6(2-3-14-8)10-5-11-9/h2-3,5H,4H2,1H3 |
InChI Key |
HSXHNDZTWZKSMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
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